N-[2-(acridin-9-ylamino)phenyl]-4-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(acridin-9-ylamino)phenyl]-4-chlorobenzenesulfonamide is a compound that belongs to the class of acridine derivatives Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-[2-(acridin-9-ylamino)phenyl]-4-chlorobenzenesulfonamide typically involves multiple steps. One common synthetic route includes the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives . The final step involves the sulfonation of the acridone derivative with 4-chlorobenzenesulfonyl chloride under basic conditions to produce the target compound.
Chemical Reactions Analysis
N-[2-(acridin-9-ylamino)phenyl]-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-(acridin-9-ylamino)phenyl]-4-chlorobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other acridine derivatives and as a reagent in various organic reactions.
Mechanism of Action
The primary mechanism of action of N-[2-(acridin-9-ylamino)phenyl]-4-chlorobenzenesulfonamide involves DNA intercalation. By inserting itself between DNA base pairs, the compound disrupts the normal function of DNA and inhibits the activity of enzymes such as topoisomerase . This disruption can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to target DNA makes it a promising candidate for anti-cancer therapies.
Comparison with Similar Compounds
N-[2-(acridin-9-ylamino)phenyl]-4-chlorobenzenesulfonamide can be compared to other acridine derivatives such as:
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anti-tumor activity and ability to intercalate with DNA.
Triazoloacridone (C-1305): Another DNA intercalator with potential anti-cancer properties.
Amsacrine (m-AMSA): A well-known anti-cancer agent that inhibits topoisomerase II.
What sets this compound apart is its unique combination of the acridine moiety with a sulfonamide group, which may confer additional biological activities and improve its therapeutic potential.
Properties
IUPAC Name |
N-[2-(acridin-9-ylamino)phenyl]-4-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O2S/c26-17-13-15-18(16-14-17)32(30,31)29-24-12-6-5-11-23(24)28-25-19-7-1-3-9-21(19)27-22-10-4-2-8-20(22)25/h1-16,29H,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKPGRDLRKDVDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=CC=C4NS(=O)(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.